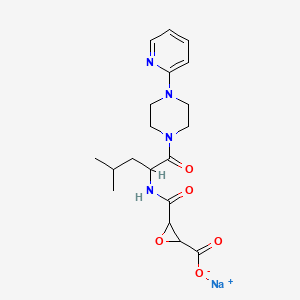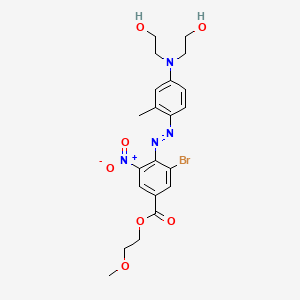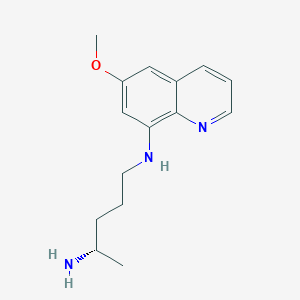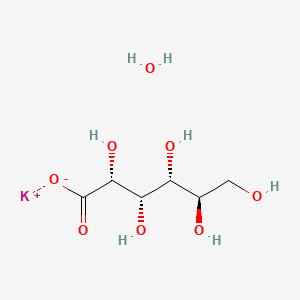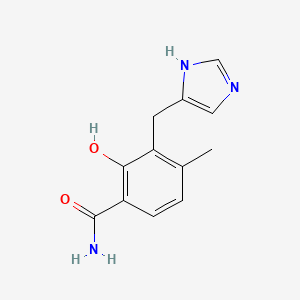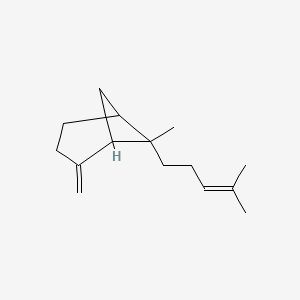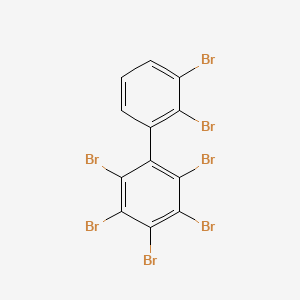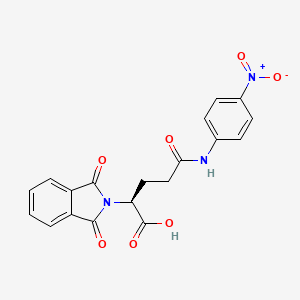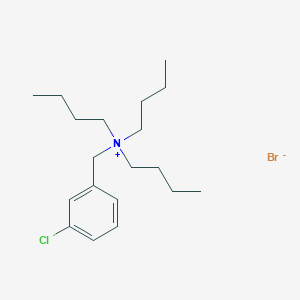
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst, which facilitates the migration of a reactant from one phase into another where the reaction occurs. This compound is widely used in organic synthesis and various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide can be synthesized through the alkylation of tributylamine with 3-chlorobenzyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield N,N,N-Tributyl-3-chlorobenzenemethanol.
Wissenschaftliche Forschungsanwendungen
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of various chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, such as organic and aqueous phases, by forming a complex with the reactant. This complex can then migrate across the phase boundary, allowing the reaction to proceed more efficiently. The molecular targets and pathways involved include the interaction with the reactant molecules and the stabilization of transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium bromide: Another quaternary ammonium compound used as a phase transfer catalyst.
Benzyltributylammonium chloride: Similar in structure but with a chloride ion instead of a bromide ion.
Uniqueness
N,N,N-Tributyl-3-chlorobenzenemethanaminium bromide is unique due to the presence of the 3-chlorobenzyl group, which imparts specific reactivity and solubility properties. This makes it particularly effective in certain phase transfer catalysis applications where other quaternary ammonium compounds may not perform as well.
Eigenschaften
CAS-Nummer |
21830-31-9 |
|---|---|
Molekularformel |
C19H33BrClN |
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
tributyl-[(3-chlorophenyl)methyl]azanium;bromide |
InChI |
InChI=1S/C19H33ClN.BrH/c1-4-7-13-21(14-8-5-2,15-9-6-3)17-18-11-10-12-19(20)16-18;/h10-12,16H,4-9,13-15,17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WPKLNDMXPBWRHQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC(=CC=C1)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


